molecular formula C17H16N2O2S B258974 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B258974
M. Wt: 312.4 g/mol
InChI Key: MNEYJKSXMMMVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as EATD, is a thiazolidinedione derivative that has gained significant attention in recent years due to its potential applications in the field of medicine. EATD is a heterocyclic compound that contains a thiazolidine ring and a phenyl ring, making it a versatile molecule for various scientific research applications.

Mechanism of Action

The mechanism of action of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in the pathogenesis of various diseases. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to increase the levels of glutathione, an important antioxidant molecule. In addition, 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in animal models.

Advantages and Limitations for Lab Experiments

5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. In addition, the optimal dosage and administration route of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione for different diseases have not been established.

Future Directions

There are several future directions for research on 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an adjuvant therapy for cancer treatment. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to have neuroprotective effects, and more research is needed to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to elucidate the mechanism of action of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione and its effects on various signaling pathways.

Synthesis Methods

The synthesis of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of ethyl 2-bromoacetate with aniline in the presence of sodium hydride to produce ethyl 2-(phenylamino)acetate. This intermediate is then reacted with thiourea to form 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione. The yield of 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicine. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. In addition, 5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

Product Name

5-(Ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

5-(N-ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O2S/c1-2-18(13-9-5-3-6-10-13)16-15(20)19(17(21)22-16)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3

InChI Key

MNEYJKSXMMMVKW-UHFFFAOYSA-N

SMILES

CCN(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(C1C(=O)N(C(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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